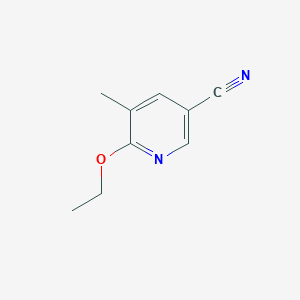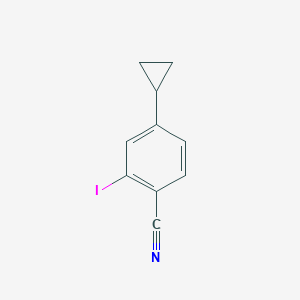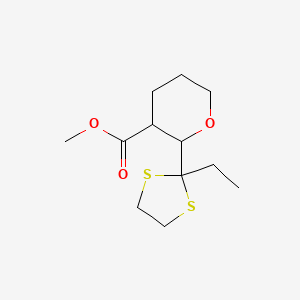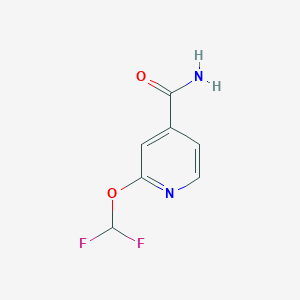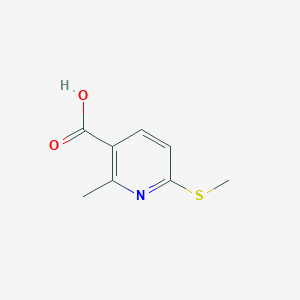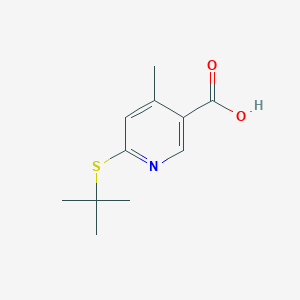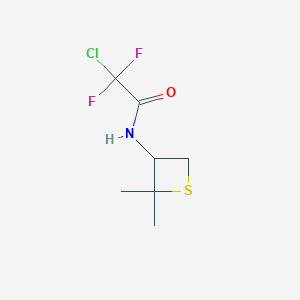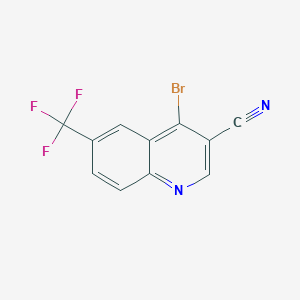
4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile is an organic compound with the molecular formula C11H4BrF3N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its bromine and trifluoromethyl substituents, which impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the bromination of 6-(trifluoromethyl)quinoline, followed by the introduction of a cyano group at the 3-position. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the cyano group can be introduced using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Reduction Reactions: Hydrogen gas with a metal catalyst or lithium aluminum hydride.
Major Products Formed
Substitution Reactions: Products with various substituents replacing the bromine atom.
Coupling Reactions: Biaryl compounds.
Reduction Reactions: Amino derivatives of the original compound.
Aplicaciones Científicas De Investigación
4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline
- 4-Bromo-8-methyl-2-(trifluoromethyl)quinoline
- 6-Bromo-2-chloro-3-(3-chloropropyl)quinoline
Uniqueness
4-Bromo-6-(trifluoromethyl)quinoline-3-carbonitrile is unique due to the presence of both a bromine atom and a cyano group, which provide distinct reactivity and potential for diverse chemical transformations. The trifluoromethyl group also contributes to its unique chemical and physical properties, such as increased stability and lipophilicity.
Propiedades
Fórmula molecular |
C11H4BrF3N2 |
|---|---|
Peso molecular |
301.06 g/mol |
Nombre IUPAC |
4-bromo-6-(trifluoromethyl)quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H4BrF3N2/c12-10-6(4-16)5-17-9-2-1-7(3-8(9)10)11(13,14)15/h1-3,5H |
Clave InChI |
WRUZLCSHLLPRAU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=NC=C(C(=C2C=C1C(F)(F)F)Br)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


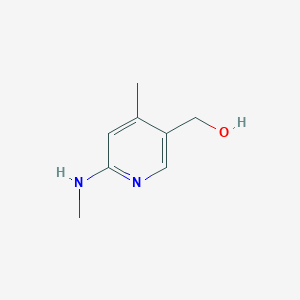
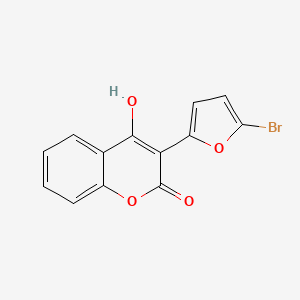
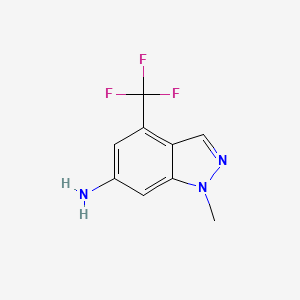

![N-(4-Bromo-3-methylphenyl)-5,7-dichlorothiazolo[4,5-d]pyrimidine-2-sulfonamide](/img/structure/B13008968.png)
![{3-Tert-butylbicyclo[1.1.1]pentan-1-yl}methanol](/img/structure/B13008969.png)
